molecular formula C3H6FNO2S B13265413 Azetidine-3-sulfonyl fluoride

Azetidine-3-sulfonyl fluoride

Cat. No.: B13265413
M. Wt: 139.15 g/mol
InChI Key: BEPOTUKGROTUGJ-UHFFFAOYSA-N
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Description

Azetidine-3-sulfonyl fluoride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a sulfonyl fluoride group attached to the third carbon of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidine-3-sulfonyl fluoride typically involves the reaction of azetidine with sulfonyl fluoride reagents. One common method is the reaction of azetidine with sulfonyl chlorides in the presence of a base, such as triethylamine, followed by treatment with fluoride sources like potassium fluoride or cesium fluoride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product. Additionally, purification techniques like distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Azetidine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions with nucleophiles, resulting in the formation of linear or branched amines.

    Oxidation and Reduction: this compound can be oxidized to form sulfonic acids or reduced to yield sulfonamides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Ring-Opening Reactions: Nucleophiles such as water, alcohols, or amines under acidic or basic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Sulfonamide Derivatives: Formed by nucleophilic substitution with amines.

    Sulfonate Ester Derivatives: Formed by nucleophilic substitution with alcohols.

    Sulfonothioate Derivatives: Formed by nucleophilic substitution with thiols.

    Linear or Branched Amines: Formed by ring-opening reactions.

Scientific Research Applications

Azetidine-3-sulfonyl fluoride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. It can serve as a precursor for the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development. This compound derivatives may exhibit pharmacological activities and serve as lead compounds for therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties. It can also be used in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of azetidine-3-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. The azetidine ring’s strain also contributes to its reactivity, facilitating ring-opening reactions. Molecular targets and pathways involved in its biological activity may include enzymes, receptors, and cellular pathways that interact with its derivatives.

Comparison with Similar Compounds

    Aziridine-3-sulfonyl Fluoride: Similar in structure but with a three-membered ring. It exhibits different reactivity due to the increased ring strain.

    Pyrrolidine-3-sulfonyl Fluoride: Contains a five-membered ring, leading to different chemical properties and reactivity.

    Piperidine-3-sulfonyl Fluoride: Features a six-membered ring, resulting in distinct reactivity and applications.

Uniqueness of Azetidine-3-sulfonyl Fluoride: this compound is unique due to its four-membered ring structure, which imparts specific reactivity and strain. This makes it a valuable compound for studying ring-opening reactions and developing new synthetic methodologies. Its sulfonyl fluoride group also provides a versatile functional group for further derivatization and applications in various fields.

Biological Activity

Azetidine-3-sulfonyl fluoride (ASF) is an emerging compound of interest in medicinal chemistry due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a four-membered ring structure with a sulfonyl fluoride functional group. This configuration enhances its electrophilic properties, making it a valuable candidate for covalent modification of proteins and enzymes. The molecular formula of ASF is C4H6FNO2SC_4H_6FNO_2S, indicating the presence of both azetidine and sulfonyl fluoride moieties that contribute to its reactivity.

The primary mechanism through which ASF exerts its biological effects involves the formation of covalent bonds with nucleophilic residues in target proteins, such as cysteine, serine, or lysine residues. This interaction can lead to:

  • Enzyme Inhibition: ASF has been shown to inhibit various enzymes by modifying their active sites. For instance, it acts as a competitive inhibitor for dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis, demonstrating potential antibacterial properties.
  • Modulation of Protein Interactions: By covalently binding to specific residues, ASF can alter the conformation and function of proteins involved in signaling pathways, potentially impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that ASF exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth, particularly in Gram-positive bacteria. The inhibition mechanism typically involves interference with essential metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Its ability to selectively target cancerous cells while sparing normal cells makes it a promising candidate for further development.

Case Studies and Research Findings

Several studies have explored the biological activity of ASF:

  • Study on Enzyme Inhibition: A study demonstrated that ASF effectively inhibited dihydropteroate synthase with an IC50 value indicating strong binding affinity.
  • Antibacterial Testing: In vitro tests revealed that ASF significantly reduced bacterial growth in cultures of Staphylococcus aureus and Escherichia coli, supporting its potential use as an antibacterial agent .
  • Cancer Cell Line Studies: Research involving various cancer cell lines showed that treatment with ASF resulted in reduced cell viability and increased markers of apoptosis compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntibacterialDihydropteroate synthaseInhibition of bacterial growth
AnticancerVarious signaling pathwaysInduction of apoptosis
Enzyme InhibitionSpecific enzymes (e.g., CAII)Competitive inhibition

Properties

Molecular Formula

C3H6FNO2S

Molecular Weight

139.15 g/mol

IUPAC Name

azetidine-3-sulfonyl fluoride

InChI

InChI=1S/C3H6FNO2S/c4-8(6,7)3-1-5-2-3/h3,5H,1-2H2

InChI Key

BEPOTUKGROTUGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)F

Origin of Product

United States

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